Ecteinascidin 745

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

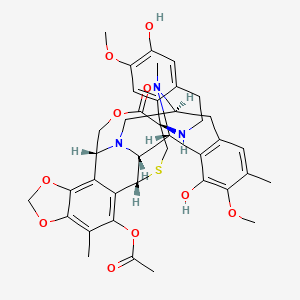

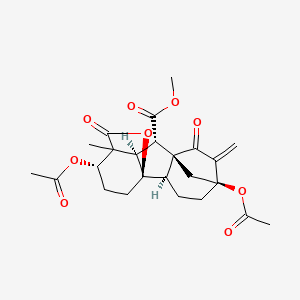

Ecteinascidin 745 is a member of the ecteinascidin family, which comprises a number of biologically active compounds containing tetrahydroisoquinoline subunits. These compounds are isolated from marine tunicates, specifically the Caribbean tunicate Ecteinascidia turbinata . This compound is known for its potent antitumor activity and is structurally related to other ecteinascidins such as ecteinascidin 743 and ecteinascidin 770 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ecteinascidin compounds involves complex multi-step processes. One of the synthetic routes includes the transformation of cyanosafracin B, which is readily available from microbial sources . The process involves several steps, including selective oxidation and demethylation reactions . Another method involves the use of N-methylpyridine carboxyformaldehyde, although this method is costly due to the excessive amount of reagents required .

Industrial Production Methods: Industrial production of ecteinascidin compounds, including ecteinascidin 745, focuses on optimizing yield and reaction conditions. The methods developed aim to achieve high reaction yields under mild conditions, making them suitable for large-scale production . The use of microbial sources and synthetic routes ensures a consistent supply of the compound for drug development .

Análisis De Reacciones Químicas

Types of Reactions: Ecteinascidin 745 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity and stability .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like MCPBA (meta-chloroperoxybenzoic acid) and reducing agents for selective demethylation . The reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their cytotoxicity and antitumor activity . These derivatives often exhibit enhanced biological activity compared to the parent compound .

Aplicaciones Científicas De Investigación

Ecteinascidin 745 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology and medicine, this compound is investigated for its potent antitumor activity and its ability to modulate DNA-binding proteins . It is also used in preclinical and clinical studies to develop new anticancer therapies . In the industry, this compound is utilized in the production of pharmaceuticals targeting various types of cancer .

Mecanismo De Acción

Ecteinascidin 745 exerts its effects by binding to the minor groove of DNA and alkylating the N2 position of guanine . This binding triggers a cascade of events that interfere with transcription factors, DNA-binding proteins, and DNA repair pathways . The compound’s unique mechanism of action involves the modulation of cytokine and chemokine production by tumor and normal cells, contributing to its antitumor activity .

Comparación Con Compuestos Similares

Ecteinascidin 745 is compared with other ecteinascidins such as ecteinascidin 743, ecteinascidin 729, ecteinascidin 759A, ecteinascidin 759B, and ecteinascidin 770 . While all these compounds exhibit potent antitumor activities, this compound is unique due to its specific molecular interactions and the pathways it targets . For instance, ecteinascidin 743 (trabectedin) is known for its ability to bind DNA and affect transcriptional regulation in a promoter-dependent manner . This compound, on the other hand, has distinct binding preferences and molecular targets, making it a valuable compound for developing targeted cancer therapies .

Propiedades

Fórmula molecular |

C39H43N3O10S |

|---|---|

Peso molecular |

745.8 g/mol |

Nombre IUPAC |

[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |

InChI |

InChI=1S/C39H43N3O10S/c1-17-9-21-10-22-13-42-24-14-49-38(46)39(23-12-26(47-5)25(44)11-20(23)7-8-40-39)15-53-37(31(42)30(41(22)4)27(21)32(45)33(17)48-6)29-28(24)36-35(50-16-51-36)18(2)34(29)52-19(3)43/h9,11-12,22,24,30-31,37,40,44-45H,7-8,10,13-16H2,1-6H3/t22-,24-,30+,31+,37+,39+/m0/s1 |

Clave InChI |

DZGBXOVHGNYJRY-KBVPHHNESA-N |

SMILES isomérico |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

SMILES canónico |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4CC(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)

![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)

![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)

![tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate](/img/structure/B13445871.png)

![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)